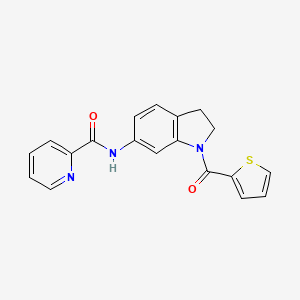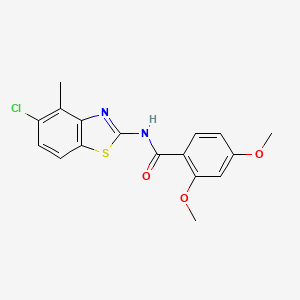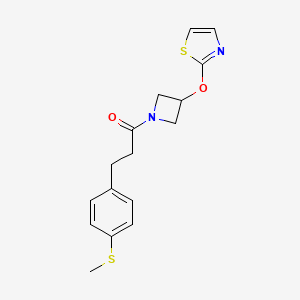
N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide” is a complex organic compound. It contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aromatic), and 1 Thiophene .
Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 37 atoms; 16 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom .Mechanism of Action
The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide is not fully understood, but research suggests that it may act through various pathways, including the inhibition of protein kinases and the modulation of oxidative stress and inflammation. This compound has also been shown to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of oxidative stress and inflammation, and the protection of neurons against damage. Additionally, this compound has been shown to have low toxicity, making it a promising compound for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide is its high purity and yield, which makes it a valuable compound for research purposes. Additionally, this compound has low toxicity, making it a safe compound to work with in the lab. However, one limitation of this compound is its relatively complex synthesis method, which may make it more difficult to produce on a large scale.
Future Directions
There are several future directions for research on N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide. One area of focus is the development of new synthetic methods that can produce this compound more efficiently and on a larger scale. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer research and neuropharmacology. Finally, more studies are needed to investigate the safety and toxicity of this compound, particularly in vivo.
Synthesis Methods
N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide can be synthesized through a multi-step process that involves the coupling of indoline-6-carboxylic acid with thiophene-2-carbonyl chloride, followed by the addition of picolinamide. The final product is obtained through purification and recrystallization steps. The synthesis of this compound has been optimized to achieve high yields and purity, making it a valuable compound for research purposes.
Scientific Research Applications
N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide has shown promise in various scientific research applications, particularly in the fields of medicinal chemistry and neuropharmacology. It has been studied as a potential anticancer agent, with research showing that it can induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect against oxidative stress and inflammation in the brain. Additionally, this compound has been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18(15-4-1-2-9-20-15)21-14-7-6-13-8-10-22(16(13)12-14)19(24)17-5-3-11-25-17/h1-7,9,11-12H,8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMZOEDQNXXJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CC=N3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-[(4-Carbamoylphenyl)carbamoyl]ethyl 4,6-dichloropyridine-2-carboxylate](/img/structure/B2873933.png)

![3-[(4-Chlorophenyl)methyl]-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2873935.png)
![(1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2873936.png)


![8-methyl-4-oxo-N-(4-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2873947.png)
![2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B2873948.png)
![1'-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2873951.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide](/img/structure/B2873954.png)
